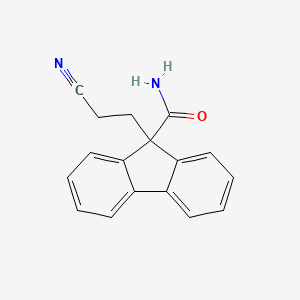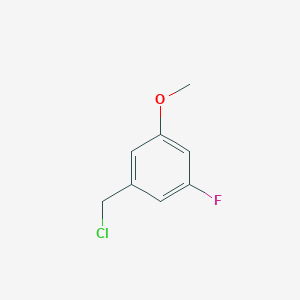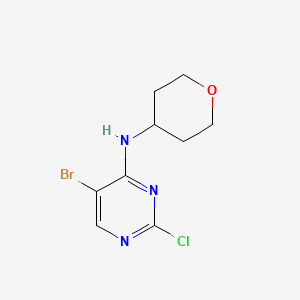
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and tetrahydropyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with tetrahydropyran-4-amine. The reaction is usually carried out in a solvent such as methanol or ethanol, and may require the use of a base like triethylamine to facilitate the reaction. The reaction mixture is often cooled to low temperatures (0-5°C) to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the specific reaction but often involve solvents like ethanol or methanol and may require heating or cooling to control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor to 5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, used in similar applications.
Tetrahydropyran-4-amine: Another precursor, also used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to the combination of pyrimidine and tetrahydropyran moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C9H11BrClN3O |
|---|---|
Molekulargewicht |
292.56 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11BrClN3O/c10-7-5-12-9(11)14-8(7)13-6-1-3-15-4-2-6/h5-6H,1-4H2,(H,12,13,14) |
InChI-Schlüssel |
OBBNSCCCDZQNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=NC(=NC=C2Br)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
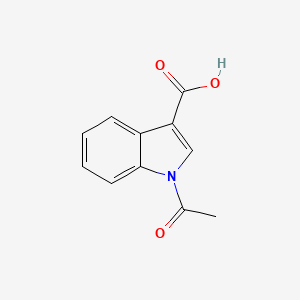
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8765576.png)

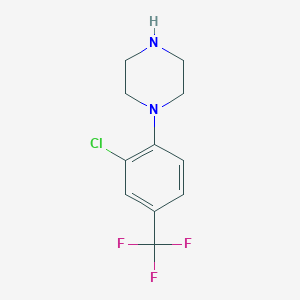
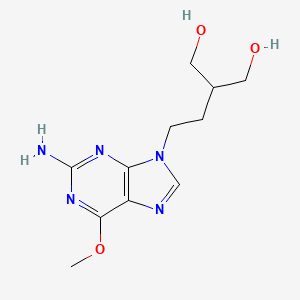
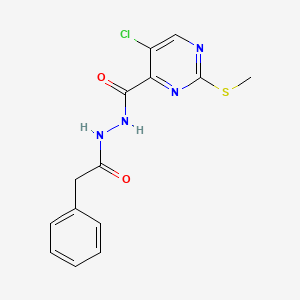
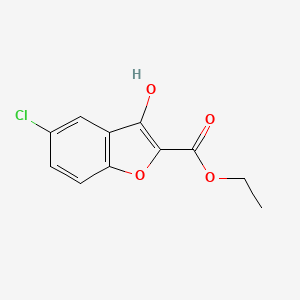
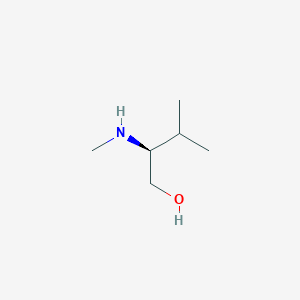
![1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8765618.png)
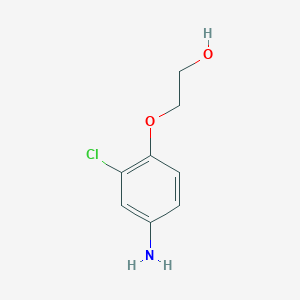
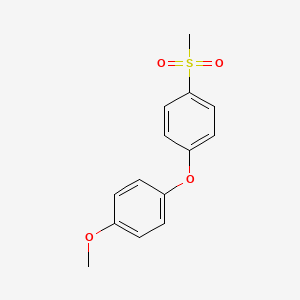
![2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B8765656.png)
